molecular formula C12H15ClO3S B2601296 2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride CAS No. 2171866-47-8

2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride

Cat. No. B2601296
CAS RN: 2171866-47-8
M. Wt: 274.76
InChI Key: GBLGXHBMKQRKTI-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride” is a derivative of 2H/4H-chromene , an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . These compounds have been used in various fields due to their numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .


Synthesis Analysis

The synthesis of 2H/4H-chromene derivatives has been achieved through several routes . For instance, a series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .


Molecular Structure Analysis

The molecular structure of 2H/4H-chromene derivatives is characterized by a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions involving 2H/4H-chromene derivatives are diverse and depend on the specific derivative and reaction conditions . For instance, 2-((4,5-Dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide was used to be cyclized in the presence of various alkyl and benzyl halides .

Scientific Research Applications

Catalytic Synthesis Applications

The synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates was facilitated by a novel and efficient catalyst, demonstrating the utility of similar chromene compounds in producing wide ranges of products with excellent yields in short times, highlighting the environmental benignity of these processes (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).

Antimicrobial Agents Synthesis

Research aimed at creating new heterocyclic compounds incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents, involved reactions that yielded chromene derivatives among others. These compounds showed promising in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Polymerization Catalysts

Studies on the effectiveness of various catalysts for the production of polyethylene highlighted the potential of sulfonyl chloride activators in improving productivities, thus indicating the relevance of sulfonyl chloride compounds in polymer science (Shaver, Allan, & Gibson, 2007).

Synthesis of Xanthene Derivatives

Ethylammonium N-sulfonic acid chloride was used as a catalyst for the synthesis of various xanthene derivatives under solvent-free conditions, emphasizing the role of sulfonic acid functionalized ionic liquids in facilitating environmentally friendly synthesis methods (Abdi Piralghar, Hashemi, & Ezabadi, 2020).

Environmentally Benign Synthesis Protocols

A diversity-oriented protocol described the multicomponent synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, showcasing an environmentally benign approach to synthesizing complex molecules (Pandit, Kupwade, Chavan, Desai, Wadgaonkar, & Kodam, 2016).

Mechanism of Action

The mechanism of action of 2H/4H-chromene derivatives is diverse and depends on their specific biological activity. For instance, they have been found to exhibit noteworthy potency in various biological activities such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Future Directions

The future directions in the research of 2H/4H-chromene derivatives are promising, given their versatile biological profiles and simple structure . The scientific community is expected to continue designing and developing potent leads of 2H/4H-chromene analogs for their promising biological activities .

properties

IUPAC Name

2-ethyl-4-methyl-3,4-dihydro-2H-chromene-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3S/c1-3-9-6-8(2)11-7-10(17(13,14)15)4-5-12(11)16-9/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLGXHBMKQRKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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